molecular formula C16H16O4 B11998172 2-Methyl-2-(4-phenoxyphenoxy)propanoic acid CAS No. 62402-48-6

2-Methyl-2-(4-phenoxyphenoxy)propanoic acid

Katalognummer: B11998172
CAS-Nummer: 62402-48-6
Molekulargewicht: 272.29 g/mol
InChI-Schlüssel: HQDKONPXUALJIN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-2-(4-phenoxyphenoxy)propanoic acid is an organic compound with the molecular formula C16H16O4 and a molecular weight of 272.304 g/mol . This compound is known for its unique structure, which includes two phenoxy groups attached to a propanoic acid backbone. It has been studied for various applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(4-phenoxyphenoxy)propanoic acid typically involves the reaction of 2-methylpropanoic acid with 4-phenoxyphenol under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the phenol, followed by the addition of the 2-methylpropanoic acid derivative . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-2-(4-phenoxyphenoxy)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wirkmechanismus

The mechanism of action of 2-Methyl-2-(4-phenoxyphenoxy)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Methyl-2-(4-phenoxyphenoxy)propanoic acid is unique due to its dual phenoxy groups, which confer distinct chemical and biological properties. This structural feature allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to its similar counterparts .

Eigenschaften

CAS-Nummer

62402-48-6

Molekularformel

C16H16O4

Molekulargewicht

272.29 g/mol

IUPAC-Name

2-methyl-2-(4-phenoxyphenoxy)propanoic acid

InChI

InChI=1S/C16H16O4/c1-16(2,15(17)18)20-14-10-8-13(9-11-14)19-12-6-4-3-5-7-12/h3-11H,1-2H3,(H,17,18)

InChI-Schlüssel

HQDKONPXUALJIN-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)OC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.